2-(Benzylsulfanyl)propan-1-amine
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Overview
Description
2-(Benzylsulfanyl)propan-1-amine is an organic compound with the molecular formula C10H15NS. It is characterized by the presence of a benzylsulfanyl group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)propan-1-amine typically involves the reaction of benzyl mercaptan with 2-bromo-1-propanamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan displaces the bromine atom on the 2-bromo-1-propanamine, forming the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding propan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propan-1-amine.
Substitution: Various substituted amines
Scientific Research Applications
2-(Benzylsulfanyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action .
Comparison with Similar Compounds
- 2-(Phenylsulfanyl)propan-1-amine
- 2-(Methylsulfanyl)propan-1-amine
- 2-(Ethylsulfanyl)propan-1-amine
Comparison: 2-(Benzylsulfanyl)propan-1-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the benzyl group enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-benzylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHKDSMEQAHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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